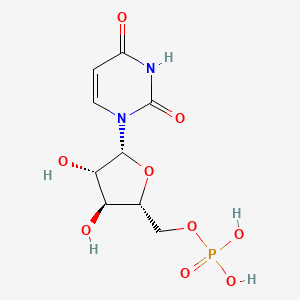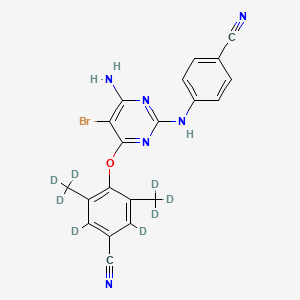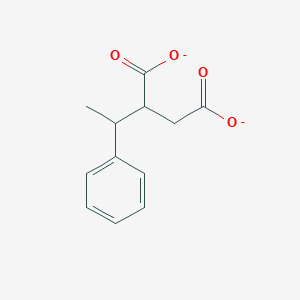
Leuco Malachite Green-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leuco Malachite Green-d5 is a widely used chemical compound in scientific research. It is a derivative of malachite green, which is a synthetic dye known for its antibacterial and antifungal properties. This compound is commonly used in biological research as a fluorescent stain for DNA and RNA detection.
Wissenschaftliche Forschungsanwendungen
Analytical Detection in Aquaculture
Leuco Malachite Green-d5 (LMG-d5) plays a crucial role in the detection and quantification of residues in aquatic products. Its utility is particularly significant in analytical chemistry, where it serves as an internal standard in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods. This technique allows for the precise measurement of malachite green (MG) and its leuco form (LMG) in fish tissues, ensuring safety and compliance with regulatory standards. For example, one study applied UHPLC-MS/MS to determine residual amounts of MG, crystal violet (CV), and their metabolites in aquatic products, highlighting the method's sensitivity and reliability for food safety and environmental monitoring (Zheng Yu, 2012).
Toxicological and Environmental Impact Studies
Research on LMG-d5 extends into toxicological and environmental impact studies, providing insights into the persistence and effects of MG and LMG in ecosystems. Investigations into the metabolism, toxicology, and potential carcinogenicity of MG and its leuco derivative underscore the importance of understanding their behavior in aquatic environments and their impact on human health. For instance, a review of methods for the detection and determination of MG and LMG in aquaculture emphasizes the environmental and health risks posed by these compounds, promoting the development of more efficient and sensitive detection techniques to mitigate their impact (Xinhui Zhou et al., 2019).
Quantitative Analysis for Food Safety
LMG-d5's role is also pivotal in ensuring the safety of food products, particularly in the fishery industry, where MG has been used as a fungicide. The need for accurate and sensitive methods to detect MG and LMG residues in fishery products is critical to public health. Innovative extraction and analytical techniques, such as those involving LMG-d5 as an internal standard, contribute to the robust assessment of these residues, supporting regulatory compliance and consumer safety. The development and application of these methods reflect the ongoing efforts to address the challenges posed by the use of MG in aquaculture and its implications for food safety (Mei Guang-min, 2013).
Wirkmechanismus
Target of Action
Leuco Malachite Green-d5, also known as Bis-(4-dimethylaminophenyl)phenyl-d5-methane or LMG-D5 , is primarily used as an analytical standard for the determination of triphenylmethane dye residues in biological samples . Its primary targets are the residues of these dyes, which are often found in aquaculture and other environmental samples .
Mode of Action
This compound interacts with its targets (the triphenylmethane dye residues) through a process of binding and detection . This compound is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the presence of these dye residues .
Biochemical Pathways
It is known that several anaerobic bacteria such asClostridium perfringens, Escherichia coli, Peptostreptococcus anaerobius, and Enterococcus faecalis naturally found in the human gastrointestinal tract can reduce malachite green to its leuco derivative .
Pharmacokinetics
It is known that this compound is used as an internal standard in lc-ms/ms, suggesting that it has suitable properties for detection and quantification in this context .
Result of Action
The primary result of the action of this compound is the detection and quantification of triphenylmethane dye residues in biological samples . This allows for the monitoring of these residues in environmental and aquaculture samples, contributing to safety and quality control measures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of detection and quantification of dye residues can be affected by the sample matrix, the presence of other compounds, and the specific conditions of the LC-MS/MS analysis .
Safety and Hazards
Leuco Malachite Green-d5 is harmful if swallowed . It is suspected of causing genetic defects and cancer . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust and fumes, and wearing suitable protective clothing, gloves, and eye/face protection .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Leuco Malachite Green-d5 plays a significant role in biochemical reactions as an internal standard. It interacts with various enzymes and proteins during the analytical process. For instance, in the detection of Malachite Green residues in fish, this compound is used to ensure accurate quantification by compensating for any potential losses during sample preparation and analysis . The compound’s interactions with biomolecules are primarily non-covalent, involving hydrogen bonding and van der Waals forces, which facilitate its stable incorporation into the analytical workflow.
Cellular Effects
The effects of this compound on various cell types and cellular processes are primarily observed in the context of its use as an analytical standard. While the compound itself is not typically used to study cellular functions directly, its presence ensures the accuracy of measurements in studies involving Malachite Green and its metabolites. This compound does not significantly influence cell signaling pathways, gene expression, or cellular metabolism under standard analytical conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its stable isotopic composition, which allows it to serve as a reliable internal standard. The deuterium atoms in this compound provide a distinct mass shift, enabling its differentiation from non-deuterated Leuco Malachite Green during mass spectrometric analysis . This mass shift is crucial for accurate quantification, as it helps to correct for any variations in sample preparation and instrument response.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of this compound is a key factor in its effectiveness as an internal standard. The compound is known to be stable under typical storage conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its integrity and functionality, ensuring consistent results in analytical applications. It is important to store the compound at recommended temperatures to prevent any potential degradation.
Dosage Effects in Animal Models
This compound is not typically used in animal models for studying its biological effects, as its primary application is in analytical chemistry. In studies involving the detection of Malachite Green residues in animal tissues, the dosage of this compound used as an internal standard is carefully calibrated to match the expected levels of the target analyte . This ensures accurate quantification without introducing any toxic or adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways primarily as a reference compound in analytical studies. It does not participate in metabolic reactions within biological systems but serves as a benchmark for the detection and quantification of Malachite Green and its metabolites . The compound’s interactions with enzymes and cofactors are limited to its role in the analytical process, where it helps to ensure the accuracy and reliability of the measurements.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner similar to its non-deuterated counterpart. The compound is typically introduced into biological samples during the preparation phase of analytical studies and does not undergo significant transport or distribution within living organisms . Its primary function is to serve as an internal standard, ensuring the accuracy of the analytical results.
Subcellular Localization
This compound does not exhibit specific subcellular localization, as its role is confined to the analytical context. The compound is uniformly distributed within the sample matrix, allowing for consistent and reliable quantification of Malachite Green and its metabolites . Any targeting signals or post-translational modifications that might direct it to specific compartments or organelles are not relevant to its function as an internal standard.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Leuco Malachite Green-d5 involves the reduction of Malachite Green-d5 to Leuco Malachite Green-d5.", "Starting Materials": ["Malachite Green-d5", "reducing agent"], "Reaction": [ "Mix Malachite Green-d5 and reducing agent in a suitable solvent", "Heat the mixture under reflux for a specific time", "Cool the mixture and filter the precipitate", "Wash the precipitate with a suitable solvent and dry it", "Leuco Malachite Green-d5 is obtained as a green solid" ] } | |
CAS-Nummer |
941601-82-3 |
Molekularformel |
C₂₃H₂₁D₅N₂ |
Molekulargewicht |
335.5 |
Synonyme |
4,4’-(Phenylmethylene)bis[N,N-dimethylbenzenamine; 4,4’-Bis(dimethylamino)_x000B_triphenylmethane; Bis(p-dimethylaminophenyl)phenylmethane; Malachite Green Leuco; NSC 36379; p,p’-Benzylidenebis(N,N-dimethylaniline); |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)







![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)